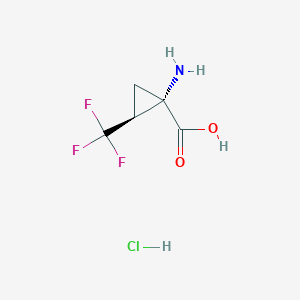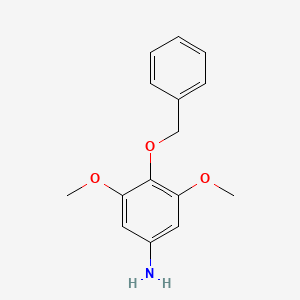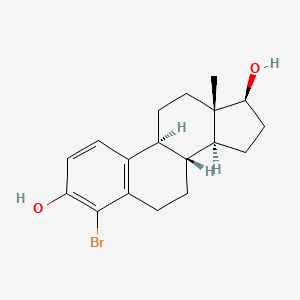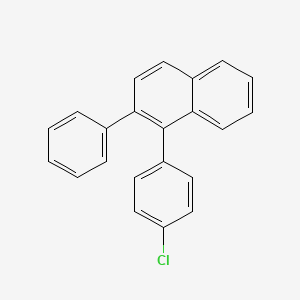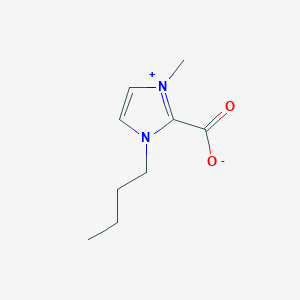
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is a room temperature ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.
Vorbereitungsmethoden
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate can be synthesized through the carboxylation of 1-butyl-3-methylimidazolium acetate with carbon dioxide. The reaction typically involves the use of a high-pressure reactor to facilitate the interaction between the ionic liquid and carbon dioxide . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are prominent, where the carboxylate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of substances.
Biology: This compound is explored for its potential in enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to encapsulate various drugs.
Industry: It is used in the capture and storage of carbon dioxide, making it a valuable tool in efforts to reduce greenhouse gas emissions
Wirkmechanismus
The mechanism by which 1-butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. The carboxylate group can form reversible complexes with carbon dioxide, facilitating its capture and storage. Additionally, the imidazolium cation can interact with various substrates, enhancing reaction rates and selectivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is unique compared to other similar compounds due to its specific combination of a butyl group, a methyl group, and a carboxylate group attached to the imidazolium ring. Similar compounds include:
1-Butyl-3-methylimidazolium acetate: Known for its use in carbon dioxide capture but lacks the carboxylate group.
1-Butyl-3-methylimidazolium chloride: Used as a solvent and catalyst but has different solubility and reactivity properties.
1-Butyl-3-methylimidazolium methyl sulfate: Known for its thermal stability but has different applications in catalysis
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-butyl-3-methylimidazol-3-ium-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7-6-10(2)8(11)9(12)13/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
GWMDNVGVSGQXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C[N+](=C1C(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
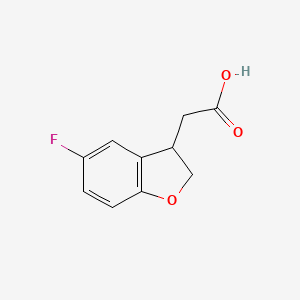

![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
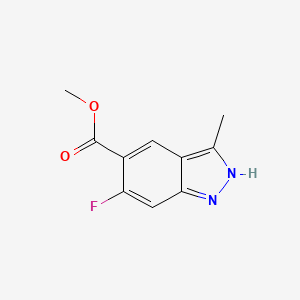
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
